molecular formula C16H14N2O3S B1682126 Valdecoxib CAS No. 181695-72-7

Valdecoxib

Cat. No.: B1682126
CAS No.: 181695-72-7
M. Wt: 314.4 g/mol
InChI Key: LNPDTQAFDNKSHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Valdecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain .

Mode of Action

This compound acts by selectively inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins and thromboxane . By blocking this conversion, this compound reduces the production of prostaglandins that mediate inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly those involved in inflammation and pain . This leads to a decrease in inflammation and pain symptoms in conditions like osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

This compound exhibits good bioavailability with maximal plasma concentrations achieved approximately 3 hours after oral administration . It demonstrates dose proportionality after single doses and achieves steady-state plasma concentrations by day 4 . The drug is metabolized in the liver and excreted primarily in the urine .

Result of Action

The molecular effect of this compound involves the inhibition of the COX-2 enzyme, leading to a decrease in the production of prostaglandins . On a cellular level, this results in reduced inflammation and pain . In addition, this compound has been shown to protect against cell apoptosis induced by endoplasmic reticulum stress via the inhibition of the PERK-ATF4-CHOP pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, patient-specific factors such as age, gender, and overall health status can also influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Valdecoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . Unlike non-selective NSAIDs, this compound does not inhibit platelet aggregation .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It reduces the production of inflammatory mediators, leading to decreased inflammation and pain . This compound’s selective inhibition of COX-2 spares COX-1, which is important for maintaining gastric mucosal integrity and platelet function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the COX-2 enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . This compound’s selective inhibition of COX-2 is achieved through its unique chemical structure, which allows it to fit into the COX-2 enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is metabolized in the liver, and its metabolites are excreted in the urine . Long-term studies have shown that this compound can maintain its anti-inflammatory and analgesic effects over extended periods, but its use is limited by potential adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At high doses, this compound can cause toxic effects, including gastrointestinal and renal toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in additional therapeutic benefits but increases the risk of adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The main metabolic pathways involve hydroxylation and glucuronidation, leading to the formation of inactive metabolites that are excreted in the urine . This compound does not require CYP450 enzymes for its metabolism, which differentiates it from other COX-2 inhibitors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . It binds to plasma proteins, which facilitates its distribution throughout the body . This compound’s selective inhibition of COX-2 allows it to accumulate in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . It does not require specific targeting signals or post-translational modifications for its activity . This compound’s selective inhibition of COX-2 within the cytoplasm reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valdecoxib can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide linkage, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Valdecoxib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Valdecoxib has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Valdecoxib belongs to the class of selective COX-2 inhibitors, also known as coxibs. Similar compounds include:

    Celecoxib: Another selective COX-2 inhibitor used for similar indications. Unlike this compound, celecoxib remains on the market.

    Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

    Etoricoxib: A selective COX-2 inhibitor with a similar mechanism of action, used in some countries for the treatment of arthritis and pain.

    Parecoxib: A prodrug of this compound, used for postoperative pain management

Uniqueness of this compound: this compound was noted for its high selectivity for COX-2, which contributed to its potent anti-inflammatory and analgesic effects. its withdrawal from the market highlights the importance of balancing efficacy with safety in drug development .

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044226
Record name Valdecoxib
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Molecular Weight

314.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Valdecoxib
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Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7
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Record name VALDECOXIB
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Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/
Record name VALDECOXIB
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Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.
Record name Valdecoxib
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Color/Form

White crystalline powder

CAS No.

181695-72-7
Record name Valdecoxib
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Record name Valdecoxib
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Melting Point

160 - 162 °C
Record name Valdecoxib
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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